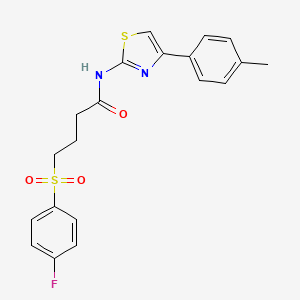

![molecular formula C16H19N3O B2769200 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone CAS No. 2034514-26-4](/img/structure/B2769200.png)

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

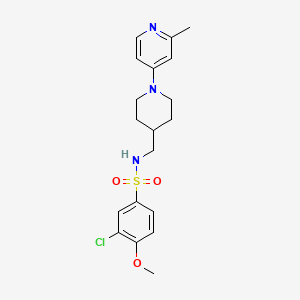

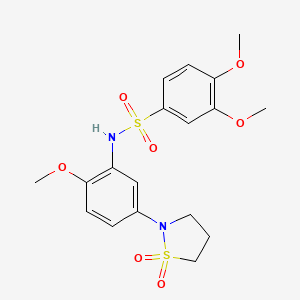

The compound “1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone” is a complex organic molecule that contains several functional groups. It has a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This group is fused to a pyrrolidine ring, which is a type of secondary amine . The molecule also contains a cyclopropyl group and a ketone group .

Molecular Structure Analysis

The benzimidazole group in the molecule is a planar, aromatic system, which could contribute to the overall stability of the molecule . The presence of the ketone group introduces a polar character to the molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The benzimidazole group is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The ketone group is polar and can undergo a variety of reactions, including nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar ketone group could enhance its solubility in polar solvents . The compound’s melting and boiling points, as well as its density and refractive index, would depend on its specific molecular structure .科学的研究の応用

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been shown to possess significant antibacterial properties. These compounds can be synthesized and modified to target a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition, leading to the death of the bacterial cells .

Antitumor Potential

The structural framework of imidazole derivatives allows them to interact with various biological targets, making them effective in antitumor applications. They have been evaluated against different cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), showing promising results in inhibiting tumor growth and proliferation .

Antifungal Activity

Imidazole compounds are also known for their antifungal activity. They can be designed to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, the death of the fungal cells. This makes them valuable in the treatment of fungal infections .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives are attributed to their ability to modulate the production of inflammatory cytokines and mediators. This can be particularly beneficial in the treatment of chronic inflammatory diseases, providing a potential pathway for new therapeutic agents .

Antiviral Efficacy

Research has indicated that imidazole derivatives can exhibit antiviral efficacy against a range of viruses. By interfering with viral replication or binding to viral proteins, these compounds can prevent the spread of the virus within the host, offering a route for the development of new antiviral drugs .

Antioxidant Capabilities

The imidazole ring structure inherent in these compounds can act as a free radical scavenger, providing antioxidant capabilities. This is important in the prevention of oxidative stress-related diseases, as oxidative stress is a factor in many chronic conditions, including cardiovascular diseases and neurodegenerative disorders .

将来の方向性

特性

IUPAC Name |

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopropylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(9-12-5-6-12)18-8-7-13(10-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,11-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNLSVSDWZLBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2769118.png)

![1-[2-(Methylsulfanylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2769136.png)

![2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2769137.png)